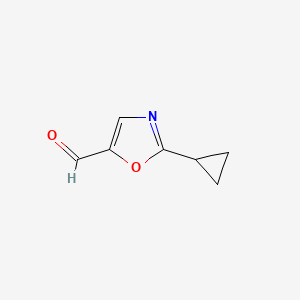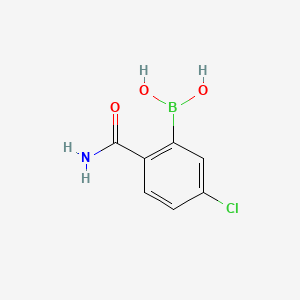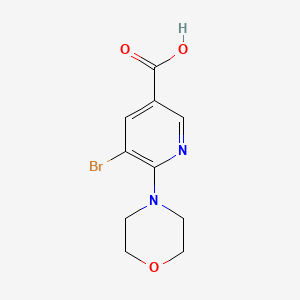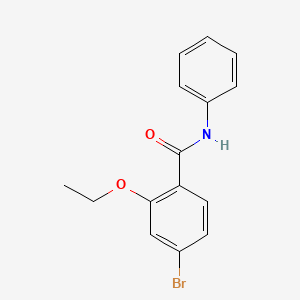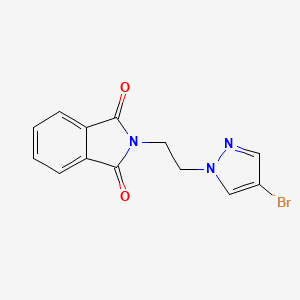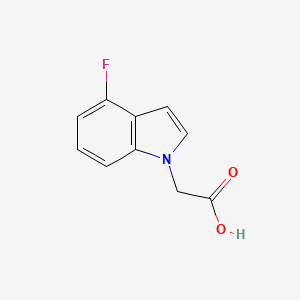
2-(4-Fluoro-1H-indol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1313712-35-4 . It is a yellow to brown solid at room temperature . The molecular weight of this compound is 193.18 .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-1H-indol-1-yl)acetic acid” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . Attached to the indole ring is a fluoro group at the 4-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
“2-(4-Fluoro-1H-indol-1-yl)acetic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 193.18 .Scientific Research Applications
-
Anti-inflammatory Activity
- Field : Medical Science
- Application : Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
- Method : The compounds were synthesized and their activities were assessed in vitro and in vivo .
- Results : The results of these studies are not specified in the source .
-
Anti-HIV Activity
- Field : Medical Science
- Application : A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .
- Method : The compounds were synthesized and their anti-HIV activities were assessed through molecular docking studies .
- Results : The results of these studies are not specified in the source .
-
Antibacterial and Antifungal Activity
- Field : Medical Science
- Application : Newly synthesized difluoromethylated 1- (1,3-diphenyl-1 H -pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity .
- Method : The compounds were synthesized and their antibacterial and antifungal activities were assessed in vitro .
- Results : The compounds showed activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
-
Antiviral Activity
- Field : Medical Science
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The compounds were synthesized and their antiviral activities were assessed .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
- Field : Medical Science
- Application : Indole derivatives have been found to possess anticholinesterase activities .
- Method : The anticholinesterase activities of these compounds are typically assessed using various in vitro assays .
- Results : The results of these studies are not specified in the source .
-
OLED Applications
- Field : Material Science
- Application : Certain indole derivatives exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications .
- Method : The properties of these compounds are typically assessed using various in vitro assays .
- Results : The results of these studies are not specified in the source .
Safety And Hazards
The safety information for “2-(4-Fluoro-1H-indol-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-fluoroindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXBCFCHSFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724487 |
Source


|
| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-1H-indol-1-yl)acetic acid | |
CAS RN |
1313712-35-4 |
Source


|
| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
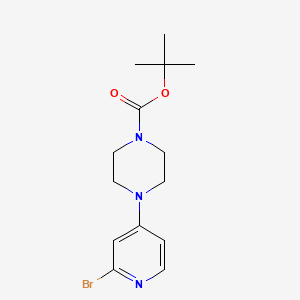
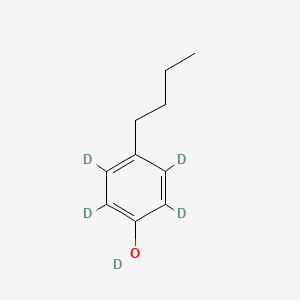
![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)
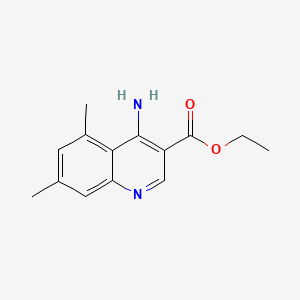
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)
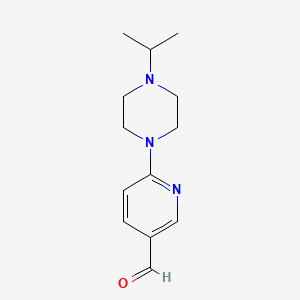
![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)
